3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide
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Overview
Description
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide is an organic compound that belongs to the class of amides This compound features a unique combination of functional groups, including an amino group, a hydroxyimino group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and a suitable precursor for the hydroxyimino group.
Formation of the Amide Bond: The amide bond is formed by reacting 2,6-dimethylaniline with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with a suitable reagent, such as hydroxylamine or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, acylating agents, or alkylating agents.
Major Products
Oxidation Products: Oximes, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated, acylated, or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)butanamide: Similar structure with an additional carbon in the backbone.
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)pentanamide: Similar structure with two additional carbons in the backbone.
Properties
IUPAC Name |
(3Z)-3-amino-N-(2,6-dimethylphenyl)-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-3-5-8(2)11(7)13-10(15)6-9(12)14-16/h3-5,16H,6H2,1-2H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYMSBTULCXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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